Cas no 100701-52-8 (Propanedioic acid, ethylfluoro-, monomethyl ester)

100701-52-8 structure
Nome del prodotto:Propanedioic acid, ethylfluoro-, monomethyl ester
Propanedioic acid, ethylfluoro-, monomethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedioic acid, ethylfluoro-, monomethyl ester
- 2-fluoro-2-methoxycarbonylbutanoate
- 2-fluoro-2-(methoxycarbonyl)butanoic acid
- 100701-52-8
- 2-fluoro-2-(methyl carboxy)butanoic acid
- 2-fluoro-2-methoxycarbonylbutanoic acid
- EN300-7439798
-
- Inchi: InChI=1S/C6H9FO4/c1-3-6(7,4(8)9)5(10)11-2/h3H2,1-2H3,(H,8,9)
- Chiave InChI: ZXVDURWNSWCPQQ-UHFFFAOYSA-N
- Sorrisi: CCC(C(=O)O)(C(=O)OC)F
Proprietà calcolate
- Massa esatta: 163.040662g/mol
- Massa monoisotopica: 163.040662g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 163.12g/mol
- XLogP3: 1.7
- Superficie polare topologica: 66.4Ų
Propanedioic acid, ethylfluoro-, monomethyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7439798-0.25g |
2-fluoro-2-(methyl carboxy)butanoic acid |
100701-52-8 | 95% | 0.25g |
$524.0 | 2024-05-23 | |
Enamine | EN300-7439798-0.05g |
2-fluoro-2-(methyl carboxy)butanoic acid |
100701-52-8 | 95% | 0.05g |
$245.0 | 2024-05-23 | |
1PlusChem | 1P00034Q-100mg |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 100mg |
$515.00 | 2023-12-27 | |
Aaron | AR0003D2-50mg |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 50mg |
$362.00 | 2025-02-13 | |
Aaron | AR0003D2-100mg |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 100mg |
$529.00 | 2025-02-13 | |
1PlusChem | 1P00034Q-5g |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 5g |
$3851.00 | 2023-12-27 | |
1PlusChem | 1P00034Q-50mg |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 50mg |
$354.00 | 2023-12-27 | |
1PlusChem | 1P00034Q-1g |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 1g |
$1369.00 | 2023-12-27 | |
1PlusChem | 1P00034Q-2.5g |
Propanedioic acid, 2-ethyl-2-fluoro-, 1-methyl ester |
100701-52-8 | 95% | 2.5g |
$2622.00 | 2023-12-27 | |
Enamine | EN300-7439798-2.5g |
2-fluoro-2-(methyl carboxy)butanoic acid |
100701-52-8 | 95% | 2.5g |
$2071.0 | 2024-05-23 |
Propanedioic acid, ethylfluoro-, monomethyl ester Letteratura correlata
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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